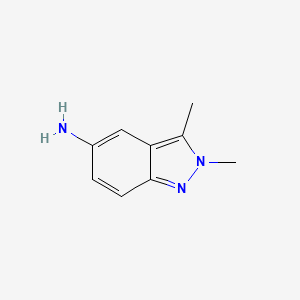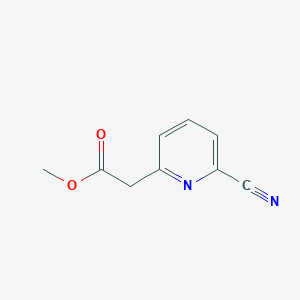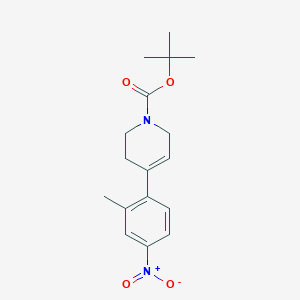
4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a piperidine ring and a thiophene ring . Piperidine is a common structure in many pharmaceuticals , and thiophene is a five-membered heterocyclic compound that has been used in drug design .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are known to be used in various ways in drug design, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Thiophene and its derivatives also have diverse applications in medicinal chemistry .Molecular Structure Analysis
The molecular structure of this compound likely involves a piperidine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide”:
Pharmacological Research
This compound, containing a thiophene ring, is of significant interest in pharmacological research due to its potential therapeutic properties. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring this compound for its potential as a lead molecule in drug development, particularly targeting diseases where thiophene-based drugs have shown efficacy.
Neuroscience
In neuroscience, compounds with piperidine and thiophene structures are investigated for their effects on the central nervous system. This compound could be studied for its potential neuroprotective effects or as a modulator of neurotransmitter systems. Piperidine derivatives are known to interact with various neurotransmitter receptors, making this compound a candidate for research into treatments for neurological disorders such as Alzheimer’s and Parkinson’s diseases .
Organic Electronics
Thiophene derivatives are crucial in the development of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene make this compound a potential candidate for use in high-performance electronic devices. Research in this area focuses on synthesizing and characterizing new materials to improve the efficiency and stability of organic electronic components .
Material Science
In material science, this compound can be explored for its potential applications in creating advanced materials with specific properties. Thiophene-based compounds are used in the development of conductive polymers and other materials with unique electrical and optical properties. This research could lead to innovations in sensors, photovoltaic cells, and other advanced technologies .
Medicinal Chemistry
Medicinal chemists are interested in this compound for its potential to serve as a scaffold for the development of new therapeutic agents. The combination of the piperidine and thiophene moieties provides a versatile framework for the synthesis of novel compounds with enhanced pharmacological profiles. This research aims to discover new drugs with improved efficacy and reduced side effects .
Chemical Synthesis
The compound is also of interest in the field of chemical synthesis. Researchers are investigating new methods for synthesizing thiophene derivatives, focusing on improving yields and reducing the environmental impact of these processes. This research is essential for producing large quantities of the compound for further study and potential commercial applications .
Biological Studies
In biological studies, this compound can be used to investigate the mechanisms of action of thiophene-based drugs. By studying its interactions with biological targets, researchers can gain insights into how these compounds exert their effects at the molecular level. This knowledge is crucial for the rational design of new drugs and for understanding the potential side effects and toxicity of thiophene derivatives .
Environmental Chemistry
Finally, the compound may have applications in environmental chemistry. Thiophene derivatives are studied for their potential use in environmental remediation, such as the removal of pollutants from water and soil. Research in this area focuses on developing efficient and sustainable methods for using these compounds to address environmental challenges .
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for ongoing and future studies.
Propriétés
IUPAC Name |
4-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-22(23(10-14-27-15-11-23)20-5-2-1-3-6-20)24-17-19-8-12-25(13-9-19)18-21-7-4-16-28-21/h1-7,16,19H,8-15,17-18H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOUTEQHDBQKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)

![(4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2820703.png)
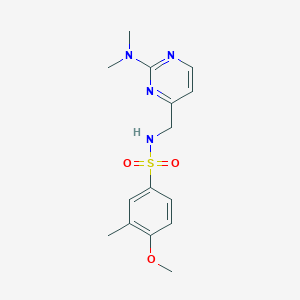
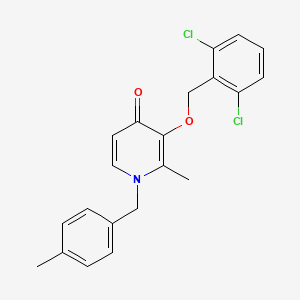
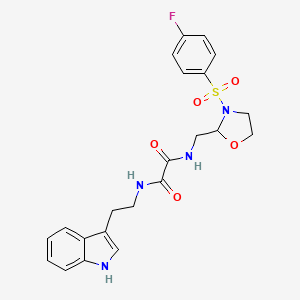
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2820708.png)


![3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2820715.png)
![3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820716.png)
